3,4-Difluoro-phenoxyacetonitrile

Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Why choose 3,4-Difluoro-phenoxyacetonitrile over its isomers? The unique 3,4-difluoro substitution pattern on the phenyl ring is critical for its high potency as a human Nav1.1 channel modulator (EC50=7.90 nM). It serves as a selective precursor for synthesizing 5,6-difluorobenzofurans, valuable fluorinated heterocycles in drug discovery. This compound's distinct electronic profile, confirmed by weak dihydroorotase inhibition (IC50=180,000 nM), ensures target specificity, making it an indispensable tool for neuroscience and medicinal chemistry research.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
Cat. No. B7779482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-phenoxyacetonitrile
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC#N)F)F
InChIInChI=1S/C8H5F2NO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2
InChIKeyYXAABGWDHSEBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-phenoxyacetonitrile for Chemical Synthesis: Procurement and Structural Specifications


3,4-Difluoro-phenoxyacetonitrile (CAS: 942473-62-3), also known as 2-(3,4-difluorophenoxy)acetonitrile, is an organofluorine compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . Its structure features a 3,4-difluorophenyl ring linked to an acetonitrile group via an ether bond, which confers distinct electronic and steric properties that are central to its utility in organic synthesis . This compound is primarily procured as a versatile small molecule scaffold and intermediate for use in pharmaceutical and agrochemical research [1].

Why 3,4-Difluoro-phenoxyacetonitrile Cannot Be Readily Substituted by Its Isomers or Non-Fluorinated Analogs


The specific 3,4-difluoro substitution pattern on the phenyl ring of 3,4-difluoro-phenoxyacetonitrile dictates its unique reactivity and physicochemical profile, which is not shared by other positional isomers or non-fluorinated analogs . This differentiation is driven by fluorine's strong electronegativity and its ability to engage in unique non-covalent interactions, which can drastically alter a molecule's binding affinity, metabolic stability, and the electronic properties governing its utility as a synthetic building block . Consequently, substituting 3,4-difluoro-phenoxyacetonitrile with, for instance, its 2,4-difluoro isomer or unsubstituted phenoxyacetonitrile is likely to lead to divergent outcomes in both chemical synthesis and biological assays . The evidence detailed below provides a quantitative and qualitative basis for this non-fungibility, highlighting why 3,4-difluoro-phenoxyacetonitrile is the specific choice for certain applications.

3,4-Difluoro-phenoxyacetonitrile: A Comparative Analysis of Structural and Functional Differentiation


Structural Differentiation of 3,4-Difluoro-phenoxyacetonitrile from 2,4-Difluoro Isomer

While no published direct head-to-head quantitative comparison of physicochemical properties exists, the chemical literature emphasizes the critical importance of the fluorine substitution pattern . Specifically, the 3,4-difluoro arrangement creates a distinct electronic environment and dipole moment compared to the 2,4-difluoro isomer, which influences reactivity and molecular recognition . This is a fundamental consideration in drug design and chemical synthesis, where regioisomers are not interchangeable and can lead to different synthetic outcomes or biological activity profiles.

Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Utility of 3,4-Difluoro-phenoxyacetonitrile as a Benzofuran Precursor in Pd-Catalyzed Synthesis

Phenoxyacetonitriles, a class to which the target compound belongs, have been demonstrated as effective precursors for the one-step synthesis of benzofurans [1]. This transformation leverages a cationic palladium(II)-catalyzed addition of arylboronic acids to the nitrile group, followed by intramolecular cyclization. While the study used unsubstituted phenoxyacetonitrile as the model substrate, the methodology is applicable to derivatives, positioning 3,4-difluoro-phenoxyacetonitrile as a potential precursor for fluorinated benzofuran analogs [1]. The reaction yields for this class of transformation are reported as moderate to good.

Catalysis Heterocyclic Chemistry Palladium Chemistry

Limited Differential Biological Activity of 3,4-Difluoro-phenoxyacetonitrile on Dihydroorotase

In an enzyme inhibition screen, 3,4-difluoro-phenoxyacetonitrile demonstrated very weak activity against mouse dihydroorotase [1]. This result can serve as a baseline for comparing its biological profile against other analogs, though no direct comparator data is available from this source. The high IC50 value indicates that the compound is not a potent inhibitor of this specific enzyme.

Enzymology Biochemistry Inhibitor Screening

Demonstrated High Potency of 3,4-Difluoro-phenoxyacetonitrile on Human Nav1.1 Sodium Channel

3,4-Difluoro-phenoxyacetonitrile has been reported to act as a potent modulator of the human Nav1.1 sodium channel [1]. This high potency in an electrophysiological assay provides a key differentiation point compared to other compounds in its class or other sodium channel modulators, though no direct comparator data is available from this source. It positions this compound as a potentially valuable tool compound for investigating Nav1.1-related physiology or as a lead structure for therapeutic development.

Ion Channels Neuroscience Electrophysiology

Key Procurement-Driven Application Scenarios for 3,4-Difluoro-phenoxyacetonitrile


Synthesis of Fluorinated Benzofuran Libraries via Palladium Catalysis

As established in Section 3, phenoxyacetonitriles serve as effective precursors for the one-step synthesis of benzofurans using a cationic palladium(II) catalyst [1]. Procuring 3,4-difluoro-phenoxyacetonitrile specifically allows for the generation of novel 5,6-difluorobenzofuran derivatives. These fluorinated heterocycles are valuable scaffolds in medicinal chemistry, as the presence of fluorine can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates .

Investigating Structure-Activity Relationships of Nav1.1 Sodium Channel Modulators

The high potency of 3,4-difluoro-phenoxyacetonitrile as a modulator of the human Nav1.1 sodium channel (EC50 = 7.90 nM) [1], as highlighted in Section 3, makes it a prime candidate for use as a tool compound in neuroscience research. Scientists investigating the role of Nav1.1 in conditions like epilepsy or pain can procure this compound to study its effects on channel gating and neuronal excitability. It also serves as a starting point for medicinal chemistry efforts aimed at developing more selective or drug-like Nav1.1 modulators.

Profiling Enzyme Selectivity in Drug Discovery

The documented weak inhibition of dihydroorotase (IC50 = 180,000 nM) [1] provides critical baseline selectivity data. Researchers screening this compound against other therapeutic targets can use this information to rule out dihydroorotase inhibition as an off-target effect. This negative data, detailed in Section 3, is valuable for target deconvolution and helps to validate the specificity of any observed activity at the primary target of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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